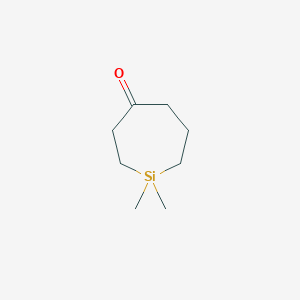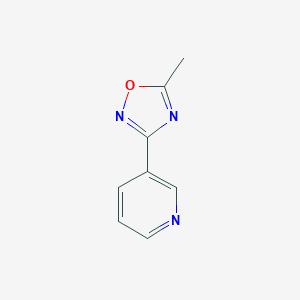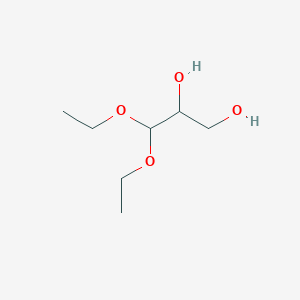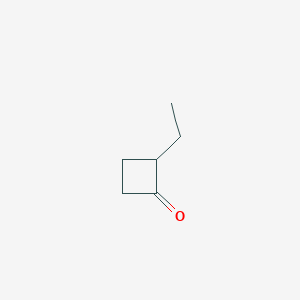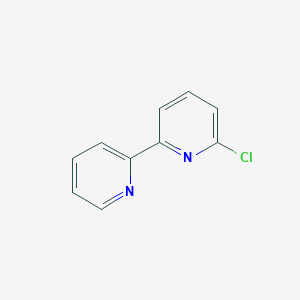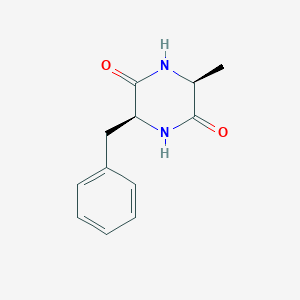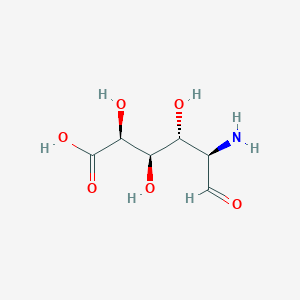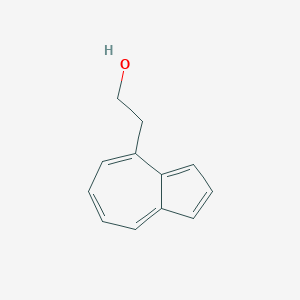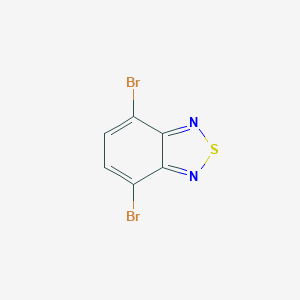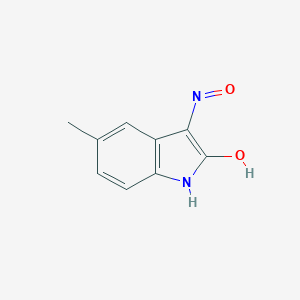
Chrysantellin B
Vue d'ensemble
Description
This compound is a bicyclic molecule, studied for its structural and chemical properties. While detailed introductory information specific to this compound was not found, related compounds have been analyzed for their molecular structures and reactivity.
Synthesis Analysis
- The synthesis of similar compounds involves processes that yield rigid bicyclic molecules with various substituents. One method reported the synthesis of a compound with a tetradecoxymethyl side chain, demonstrating a fully extended chain in the crystal structure (Kelly et al., 2012).
Applications De Recherche Scientifique
Activité antimicrobienne
Chrysantellin B a montré des propriétés antimicrobiennes. Il a été utilisé dans des études pour enquêter sur son efficacité contre divers types de bactéries et d'autres micro-organismes .
Propriétés antioxydantes
Le composé a montré des activités antioxydantes. Cela en fait un candidat potentiel pour une utilisation dans les traitements visant à lutter contre le stress oxydatif, qui est impliqué dans de nombreuses maladies .
Effet hépatoprotecteur
La recherche a indiqué que this compound peut avoir un effet hépatoprotecteur. Cela signifie qu'il pourrait potentiellement être utilisé pour protéger le foie des dommages causés par les toxines ou les maladies .
Utilisation potentielle dans le traitement de la lithiase oxalique
Des recherches ont été menées sur l'utilisation de this compound dans le traitement de la lithiase oxalique, un type de maladie des calculs rénaux .
Utilisation en phytothérapie
This compound est un composant de la plante Chrysanthellum americanum, qui est utilisée en phytothérapie (l'utilisation d'extraits de plantes à des fins thérapeutiques). Il contribue aux propriétés médicinales de cette plante .
Rôle potentiel dans la mobilisation du calcium
Certaines études ont suggéré que this compound peut jouer un rôle dans la mobilisation du calcium, un processus important dans de nombreuses fonctions physiologiques .
Propriétés
IUPAC Name |
(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBEOUVVTWXNF-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930929 | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74411-65-7, 14087-70-8 | |
| Record name | Chrysantellin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Chrysantellin B and where is it found?
A1: this compound is a saponin found in the tropical plant Chrysanthellum procumbens Rich. Its structure consists of a triterpene aglycone called caulophyllogenin (3β,16α,23-trihydroxy-olean-12-en-28-oic acid) attached to a chain of sugar molecules. The specific sugar composition includes D-glucose, D-xylose, and L-rhamnose in a 1:2:2 ratio. [, ]
Q2: How was the structure of this compound determined?
A2: Researchers used a combination of techniques to elucidate the structure of this compound. These included mass spectrometry to determine the molecular weight and fragmentation pattern, as well as proton and 13C nuclear magnetic resonance (NMR) spectroscopy to analyze the arrangement of atoms and functional groups within the molecule. [, ]
Q3: What is the significance of identifying a new saponin like this compound?
A3: The discovery of new saponins like this compound is important because these compounds often exhibit diverse biological activities. Further research on this compound could potentially reveal valuable properties relevant to medicine, agriculture, or other fields. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



